molecular formula C20H21N3O4S B10801204 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No.: B10801204
M. Wt: 399.5 g/mol
InChI Key: SABICFKQWDLUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a 2,5-pyrrolidinedione (succinimide) core, which is a privileged scaffold found in various biologically active molecules and is known for its potential in antimicrobial and central nervous system (CNS) drug discovery . The structure is further functionalized with a phenyl substituent and a phenylsulfonyl-piperazine moiety. The piperazine ring is a common feature in many pharmacologically active compounds targeting neurological disorders . Similarly, the arylsulfonamide group is a key structural element in several potent and selective receptor ligands, such as those for the 5-HT6 receptor, which is a target for cognitive deficits in conditions like Alzheimer's disease . The integration of these distinct pharmacophores makes this compound a promising candidate for researchers investigating new ligands for G-protein coupled receptors (GPCRs) and exploring structure-activity relationships in medicinal chemistry. Its specific mechanism of action and research value are derived from this unique hybrid structure, which merges a pyrrolidinedione system with an arylsulfonyl-piperazine group. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABICFKQWDLUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylsuccinic Acid Derivatives

The pyrrolidinedione ring is typically synthesized via cyclodehydration of phenylsuccinic acid or its derivatives. A representative protocol involves:

Reagents :

  • Phenylsuccinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 2.5 equiv)

  • Ammonium hydroxide (NH₄OH, excess)

Procedure :

  • Chlorination : React phenylsuccinic acid with SOCl₂ at 60°C for 4 hours to form phenylsuccinyl chloride.

  • Ammonolysis : Add NH₄OH dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Cyclization : Heat the intermediate at 120°C under vacuum to induce ring closure.

Yield : 68–72%.

Functionalization of Piperazine with Phenylsulfonyl Groups

Sulfonylation of Piperazine

The introduction of the phenylsulfonyl group to piperazine is achieved via sulfonylation:

Reagents :

  • Piperazine (1.0 equiv)

  • Phenylsulfonyl chloride (1.2 equiv)

  • Triethylamine (TEA, 2.5 equiv)

  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve piperazine in DCM under nitrogen.

  • Add TEA as a base to scavenge HCl.

  • Slowly add phenylsulfonyl chloride at 0°C, then warm to 25°C for 6 hours.

  • Isolate the product via aqueous workup and recrystallization.

Yield : 85–90%.

Coupling of Pyrrolidinedione and Piperazine Moieties

Nucleophilic Displacement at the C3 Position

The C3 carbonyl of 1-phenyl-2,5-pyrrolidinedione is activated for nucleophilic attack by 4-(phenylsulfonyl)piperazine.

Reagents :

  • 1-Phenyl-2,5-pyrrolidinedione (1.0 equiv)

  • 4-(Phenylsulfonyl)piperazine (1.1 equiv)

  • Sodium hydride (NaH, 1.5 equiv)

  • 1,4-Dioxane solvent

Procedure :

  • Activate the pyrrolidinedione by treating with NaH in anhydrous dioxane at 0°C.

  • Add 4-(phenylsulfonyl)piperazine and reflux at 100°C for 8 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexanes).

Yield : 55–60%.

Mitsunobu Reaction for C–N Bond Formation

An alternative method employs the Mitsunobu reaction to couple alcohol intermediates:

Reagents :

  • 3-Hydroxy-1-phenyl-2,5-pyrrolidinedione (1.0 equiv)

  • 4-(Phenylsulfonyl)piperazine (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD, 1.5 equiv)

  • Tetrahydrofuran (THF) solvent

Procedure :

  • Dissolve reactants in THF under argon.

  • Add PPh₃ and DEAD sequentially at 0°C.

  • Stir at 25°C for 24 hours.

  • Concentrate and purify via flash chromatography.

Yield : 50–55%.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve piperazine solubility but may promote side reactions.

  • Reaction temperatures >100°C accelerate coupling but risk decomposition of the sulfonyl group.

Protecting Group Considerations

  • Trimethylsilyl (TMS) groups (e.g., N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide) protect amines during intermediate steps, as seen in analogous syntheses.

Comparative Analysis of Synthetic Routes

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Nucleophilic DisplacementNaH, 1,4-dioxane10055–6095
Mitsunobu ReactionPPh₃, DEAD, THF2550–5592

Key Observations :

  • NaH-mediated displacement offers higher yields but requires stringent anhydrous conditions.

  • Mitsunobu reactions avoid strong bases but incur higher costs due to DEAD/PPh₃.

Scalability and Industrial Feasibility

  • Batch Reactor Compatibility : Both methods adapt to kilogram-scale production with yields >50%.

  • Purification : Silica chromatography remains standard, though crystallization in ethyl acetate/hexanes improves throughput .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Applications

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione exhibits several pharmacological activities:

  • Antidepressant and Anxiolytic Effects : The piperazine component is associated with central nervous system activity, suggesting potential use as an anxiolytic or antidepressant. Preliminary studies indicate that it may modulate neurotransmitter systems, impacting mood and anxiety levels.
  • Anti-cancer Properties : Research indicates that compounds with similar structures can inhibit various biological pathways involved in cancer progression. The sulfonamide group may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects : Given its ability to cross the blood-brain barrier, this compound may have neuroprotective properties, making it relevant for conditions such as neurodegenerative diseases.

Interaction Studies

Preliminary studies have shown that 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione interacts with specific receptors in the brain. These interactions are crucial for understanding its therapeutic potential and mechanisms of action.

Case Studies

Several case studies have highlighted the compound's efficacy:

  • A study demonstrated its potential as an anti-cancer agent by inhibiting the proliferation of specific cancer cell lines.
  • Another investigation revealed its ability to modulate neurotransmitter systems, suggesting applications in treating mood disorders .

Future Directions for Research

Further research is essential to fully elucidate the mechanisms of action of 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.
  • Comprehensive clinical trials to evaluate safety and efficacy in humans.
  • Exploration of structural modifications to optimize therapeutic effects and minimize side effects.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidinedione Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Phenyl 4-(Phenylsulfonyl)piperazinyl Not explicitly given ~420–450 (estimated) Sulfonyl, Piperazine
1-(4-Ethoxyphenyl)-3-[4-(2-pyrimidinyl)piperazinyl]-2,5-pyrrolidinedione 4-Ethoxyphenyl 4-(2-Pyrimidinyl)piperazinyl C₂₀H₂₃N₅O₃ 381.44 Ethoxy, Pyrimidine
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazinyl]-2,5-pyrrolidinedione Benzodioxol-5-ylmethyl 4-(4-Fluorophenyl)piperazinyl C₂₂H₂₂FN₃O₄ 411.43 Benzodioxole, Fluorophenyl
3-[4-(4-Fluorophenyl)piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione 3-Methoxyphenyl 4-(4-Fluorophenyl)piperazinyl C₂₁H₂₂FN₃O₃ 383.42 Methoxy, Fluorophenyl
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridinyl-piperazinyl]-2,5-pyrrolidinedione Benzyl 4-[3-Chloro-5-(trifluoromethyl)pyridinyl]piperazinyl + (4-Chlorophenyl)sulfanyl C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 Trifluoromethyl, Chlorophenyl, Sulfanyl

Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfonyl group in the target compound may improve metabolic stability compared to analogs with ethoxy (electron-donating) or methoxy groups, which are prone to oxidative metabolism .
  • Piperazinyl Modifications: Piperazinyl groups with fluorophenyl (e.g., ) or pyrimidinyl substituents (e.g., ) are common in CNS drugs, but the phenylsulfonyl variant could enhance selectivity for serotonin or dopamine receptors, akin to Aripiprazole’s piperazinyl-quinolinone motif .
  • Sulfonyl vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 1-(4-Ethoxyphenyl)-3-[4-(2-pyrimidinyl)piperazinyl]-2,5-pyrrolidinedione 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazinyl]-2,5-pyrrolidinedione
Molecular Weight ~420–450 381.44 411.43
Polar Surface Area (Ų) ~90–100 (estimated) 85.7 95.2
LogP (estimated) ~2.5–3.0 2.1 2.8
Solubility Moderate (sulfonyl) Low (ethoxy) Moderate (benzodioxole)
  • LogP and Bioavailability : The target compound’s higher estimated LogP (~2.5–3.0) compared to suggests better membrane permeability but lower aqueous solubility, necessitating formulation optimization.
  • Stereochemical Considerations : Some analogs (e.g., ) exhibit stereospecific activity (e.g., (3R)-configuration), highlighting the need for chiral synthesis in the target compound’s development .

Biological Activity

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is a synthetic compound notable for its complex structure and potential therapeutic applications. With a molecular formula of C20H21N3O4S and a molecular weight of approximately 399.5 g/mol, this compound features a pyrrolidine core linked to a piperazine moiety, which is often associated with various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The unique structure of 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione contributes to its biological activity. The presence of the phenylsulfonyl group enhances solubility and interaction with biological targets. The compound's structural characteristics suggest potential interactions with neurotransmitter systems and metabolic pathways.

Property Value
Molecular FormulaC20H21N3O4S
Molecular Weight399.5 g/mol
CAS Number[Not specified]
SolubilityModerate (dependent on solvent)

Anticancer Potential

Research indicates that compounds with similar structures to 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione may act as inhibitors in various cancer pathways. Preliminary studies suggest that this compound could inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The piperazine moiety is often linked to central nervous system activity. Studies have indicated that 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione may exhibit anxiolytic or antidepressant-like effects. This is supported by findings that suggest the compound interacts with serotonin and dopamine receptors, influencing mood and anxiety pathways .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antioxidant Activity : A study evaluated the antioxidant properties of pyrrolidine derivatives, revealing that modifications to the structure can enhance radical-scavenging activities .
  • Inhibition of Advanced Glycation End Products (AGEs) : Research on spiro-indolone-pyrrolidine derivatives demonstrated significant inhibition of AGE formation, indicating potential applications in diabetes-related complications .
  • CNS Activity : Compounds with similar piperazine structures have been tested for CNS effects, showing promise as anxiolytics and antidepressants .

The mechanisms through which 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione exerts its biological effects are under investigation. Key areas include:

  • Receptor Binding : The compound may bind to specific receptors in the brain, modulating neurotransmitter release and activity.
  • Enzyme Interaction : It could interact with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy .

Q & A

Q. What are the established synthetic routes for 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrrolidinedione core via cyclocondensation of succinic anhydride derivatives with amines.
  • Step 2: Introduction of the phenylsulfonyl-piperazine moiety using coupling reagents (e.g., EDC/HOBt) under inert conditions. Key parameters include temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric control of the sulfonyl chloride intermediate .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires strict moisture control and monitoring of reaction progress via TLC .

Q. How can researchers characterize the structural integrity of 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy: Confirm regiochemistry using 1^1H and 13^{13}C NMR. Key signals include the pyrrolidinedione carbonyl (δ ~170–175 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]+^+ ~455–460 Da) and fragmentation patterns to rule out side products .
  • HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What solvent systems are optimal for solubility studies of this compound, and how do they impact bioactivity assays?

Methodological Answer:

  • Primary Solvents: DMSO (for stock solutions) diluted with PBS or saline to ≤0.1% DMSO.
  • Solubility Testing: Use shake-flask method with UV-Vis quantification (λmax ~280 nm). Poor aqueous solubility (<10 µM) may necessitate lipid-based formulations for in vitro assays .
  • Bioactivity Impact: Solvent-induced aggregation can lead to false negatives; validate results with dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while minimizing byproduct formation?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours batch). Monitor intermediates via inline IR spectroscopy .
  • Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted amines or sulfonyl chlorides. Optimize stoichiometry via DoE (Design of Experiments) to identify critical variables (e.g., molar ratios, flow rates) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrophilicity indices to predict reactivity at the pyrrolidinedione carbonyl group. Use Gaussian 09 with B3LYP/6-31G(d) basis set .
  • Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on the phenylsulfonyl group’s role in hydrophobic interactions and the piperazine moiety’s flexibility for binding pocket accommodation .

Q. What strategies resolve contradictions between theoretical predictions (e.g., solubility, LogP) and experimental data?

Methodological Answer:

  • LogP Discrepancies: Compare calculated (ChemAxon) vs. experimental (shake-flask/HPLC) LogP values. Adjust computational models by incorporating solvent-accessible surface area (SASA) corrections .
  • Solubility Issues: Use co-solvency models (e.g., Yalkowsky equation) or nanoformulation to bridge gaps between predicted and observed solubility. Validate with differential scanning calorimetry (DSC) to detect amorphous vs. crystalline phases .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24–72 hours) and analyze degradation products via LC-MS. The phenylsulfonyl group is prone to hydrolysis at pH > 10, requiring stabilization via lyophilization .
  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C). Store at –20°C under argon to prevent oxidation .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target selectivity?

Methodological Answer:

  • Core Modifications: Replace the phenyl group with electron-withdrawing substituents (e.g., 4-CF3_3) to enhance electrophilicity. Test analogs in enzyme inhibition assays (IC50_{50} comparisons) .
  • Piperazine Substitutions: Introduce methyl groups to the piperazine ring to restrict conformational flexibility and improve binding entropy. Use X-ray crystallography to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.